Indalpine

Catalog No.
S530596
CAS No.
63758-79-2
M.F
C15H20N2
M. Wt
228.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Indalpine

CAS Number

63758-79-2

Product Name

Indalpine

IUPAC Name

3-(2-piperidin-4-ylethyl)-1H-indole

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

InChI

InChI=1S/C15H20N2/c1-2-4-15-14(3-1)13(11-17-15)6-5-12-7-9-16-10-8-12/h1-4,11-12,16-17H,5-10H2

InChI Key

SADQVAVFGNTEOD-UHFFFAOYSA-N

SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32

Solubility

Soluble in DMSO

Synonyms

(3-indolyl-2-ethyl)piperidine, 4-(2-(3-indolyl)ethyl)piperidine, indalpine, indalpine monohydrochloride, LM 5008, LM 50084, Upstene

Canonical SMILES

C1CNCCC1CCC2=CNC3=CC=CC=C32

Description

The exact mass of the compound Indalpine is 228.1626 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. It belongs to the ontological category of indoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Indalpine, also known by its developmental code name LM-5008, is a selective serotonin reuptake inhibitor (SSRI) that was briefly marketed as an antidepressant under the brand name Upstène. Discovered in 1977 and introduced for medical use in France in 1983, it was withdrawn from the market two years later due to toxicity concerns. Indalpine has been noted for its role as one of the early SSRIs, although it was preceded by zimelidine, which was introduced in 1981 and similarly withdrawn shortly thereafter .

Chemically, Indalpine has the formula C₁₅H₂₀N₂ and a molar mass of approximately 228.34 g/mol. Its structure includes a benzopyrrole moiety, which contributes to its pharmacological properties .

As mentioned earlier, Indalpine acts as an SSRI. It binds to the SERT protein, preventing it from reabsorbing serotonin from the synapse. This allows serotonin to remain active for a longer duration, potentially influencing mood and emotional regulation [].

  • Metalation of Indole: Indole is treated with methyl magnesium iodide to form an organo-magnesium derivative.
  • Reaction with Acyl Chloride: This derivative reacts with 1-benzyloxycarbonyl-4-piperidyl-acetyl chloride to yield an intermediate product.
  • Deprotection: Acid-catalyzed removal of the benzyloxycarbonyl protecting group results in a ketone.
  • Reduction: Finally, reduction with lithium aluminum hydride produces Indalpine .

These steps highlight the compound's complex synthetic pathway, which relies on both organometallic chemistry and protective group strategies.

The synthesis of Indalpine can be summarized in a series of steps:

  • Starting Materials: Indole and methyl magnesium iodide are key starting materials.
  • Intermediate Formation: The initial metalation leads to an organo-magnesium compound that reacts with acyl chlorides.
  • Protective Group Removal: The benzyloxycarbonyl group is removed through acid-catalyzed hydrolysis.
  • Final Reduction: Lithium aluminum hydride is employed for the final reduction step to yield Indalpine.

This multi-step synthesis showcases both classical organic chemistry techniques and modern methodologies applicable in pharmaceutical development .

Indalpine was initially marketed as an antidepressant but was withdrawn from the market due to safety concerns. Despite its withdrawal, it serves as a significant reference compound in pharmacological studies related to serotonin reuptake inhibition. Its unique structure provides insights into the design of newer SSRIs and aids in understanding the mechanisms underlying antidepressant activity .

Indalpine shares structural and functional similarities with several other compounds classified as SSRIs or related agents. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMarket StatusKey Features
ZimelidineSSRIWithdrawnFirst SSRI; similar mechanism but earlier market introduction.
FluoxetineSSRICurrently marketedMore favorable safety profile; widely used antidepressant.
SertralineSSRICurrently marketedBroad therapeutic use; fewer side effects compared to older SSRIs.
DuloxetineSerotonin-Norepinephrine Reuptake Inhibitor (SNRI)Currently marketedDual action on serotonin and norepinephrine reuptake; broader indications.

Indalpine's unique position lies in its historical significance as one of the first SSRIs despite its short market life and notable toxicity issues compared to these more successful compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

228.162648646 g/mol

Monoisotopic Mass

228.162648646 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Melting Point

167

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V35562QSVT

Related CAS

63845-42-1 (mono-hydrochloride)

MeSH Pharmacological Classification

Antidepressive Agents

Other CAS

63758-79-2

Wikipedia

Indalpine

Dates

Modify: 2023-08-15
1: Loo H, Benkelfat C, Vanelle JM, Dennis T, Poirier MF, Olie JP, Scatton B. Urinary 3-methoxy, 4-hydroxyphenylethylene glycol and therapeutic response to maprotiline and indalpine in major depression. J Neural Transm. 1986;66(1):47-58. PubMed PMID: 3734775.
2: Seppälä T, Strömberg C, Mattila MJ. Effects of the novel 5-hydroxytryptamine reuptake inhibitor indalpine and ethanol on psychomotor performance. Arzneimittelforschung. 1988 Jan;38(1):98-102. PubMed PMID: 3365283.
3: Naylor GJ, Martin B. A double-blind out-patient trial of indalpine vs mianserin. Br J Psychiatry. 1985 Sep;147:306-9. PubMed PMID: 3904886.
4: Bénavidès J, Savaki HE, Malgouris C, Laplace C, Margelidon C, Daniel M, Courteix J, Uzan A, Guérémy C, Le Fur G. Quantitative autoradiography of [3H]indalpine binding sites in the rat brain: I. Pharmacological characterization. J Neurochem. 1985 Aug;45(2):514-20. PubMed PMID: 3874264.
5: Kafi-De St Hilaire S, Merica H, Gaillard JM. The effects of indalpine--a selective inhibitor of 5-HT uptake--on rat paradoxical sleep. Eur J Pharmacol. 1984 Mar 2;98(3-4):413-8. PubMed PMID: 6233163.
6: Toupin L, Caillé G, Vézina M, Demontigny C, Tawashi M. HPLC determination of indalpine and its major metabolite in human plasma and a pharmacokinetic application. Biopharm Drug Dispos. 1987 Nov-Dec;8(6):507-17. PubMed PMID: 3427208.
7: Rigal J. [A serotoninergic antidepressive, indalpine]. Ann Med Psychol (Paris). 1985 Jul;143(7):664-76. French. PubMed PMID: 3938629.
8: Blier P, de Montigny C, Tardif D. Effects of the two antidepressant drugs mianserin and indalpine on the serotonergic system: single-cell studies in the rat. Psychopharmacology (Berl). 1984;84(2):242-9. PubMed PMID: 6438684.
9: Savaki H, Malgouris C, Bénavidès J, Laplace C, Uzan A, Guérémy C, Le Fur G. Quantitative autoradiography of [3H]indalpine binding sites in the rat brain: II. Regional distribution. J Neurochem. 1985 Aug;45(2):521-6. PubMed PMID: 4009172.
10: Jozefczak C, Ktorza N, Uzan A. High-performance liquid chromatographic determination of indalpine, a new non-tricyclic antidepressant, in human plasma: identification and simultaneous measurement of its major plasma metabolite. J Chromatogr. 1982 Jun 11;230(1):87-95. PubMed PMID: 7107771.
11: Grosbois B, Milon D, Dauriac C, Leprise PY, Leclech C, Baert A, Beneton C. [Hematologic disorders (acute agranulocytosis) during treatment with indalpine]. Presse Med. 1985 Jan 26;14(3):163-4. French. PubMed PMID: 3156348.
12: Jouvent R, Rodier C, Baruch P, Hardy MC, Lemperiere T, Widlöcher D. Indalpine, a specific 5HT uptake inhibitor, in delusional depression. Psychiatry Res. 1984 Apr;11(4):365-6. PubMed PMID: 6588397.
13: Jaillon P, Cheymol G, Alby JM, Ferreri M, Lecocq B. [Cardiovascular tolerability of indalpine in therapeutic doses]. Therapie. 1986 Jan-Feb;41(1):49-52. French. PubMed PMID: 3704991.
14: Blackett A, Brion N, Turner P. Recovery of acetylsalicylic acid and indalpine (LM 5008) after buccal partitioning. Int J Clin Pharmacol Res. 1983;3(1):5-7. PubMed PMID: 6679508.
15: Brion N, Culig J, Turner P. [Action of indalpine on the pupil diameter in the healthy volunteer]. Therapie. 1985 Jan-Feb;40(1):9-11. French. PubMed PMID: 4002187.
16: Joulin Y, Doare L, Diquet B. Micromethod for the determination of indalpine in mouse plasma using high-performance liquid chromatography with electrochemical detection. J Chromatogr. 1986 Sep 5;381(2):457-63. PubMed PMID: 3760103.
17: Laaban JP, Lebras P, Dugay J, Texier F, Vayrac A, Renou P, Ciaudo M, Aimez P, Aubert JP. [3 cases of agranulocytosis during polytherapy including indalpine]. Rev Med Interne. 1985 Oct;6(4):433-5. French. PubMed PMID: 4070852.
18: Uzan A, Kabouche M, Rataud J, Le Fur G. Pharmacological evidence of a possible tryptaminergic regulation of opiate receptors by using indalpine, a selective 5-HT uptake inhibitor. Neuropharmacology. 1980 Nov;19(11):1075-9. PubMed PMID: 6255361.
19: Lôo H, Benkelfat C, Poirier MF, Vanelle JM, Olié JP, Dennis T, Scatton B. Plasma 3,4-dihydroxyphenylethyleneglycol and therapeutic response to maprotiline and indalpine in major depression. Neuropsychobiology. 1986;15(2):62-7. PubMed PMID: 3762900.
20: Arnaud-Castiglioni R, Louvel E, Mesana M, Scotto JC. [Confusional status and simultaneous prescription of amineptin and indalpine. Apropos of 3 recent cases]. Ann Med Psychol (Paris). 1984 Dec;142(10):1331-3. French. PubMed PMID: 6535414.

Explore Compound Types